Methyl 2-(5-bromo-2-methoxyphenyl)acetate
Overview
Description
Methyl 2-(5-bromo-2-methoxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a bromine atom at the 5-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-bromo-2-methoxyphenyl)acetate typically involves the esterification of 5-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles in substitution reactions. For example, it can undergo nucleophilic aromatic substitution with amines to form corresponding anilines.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide in liquid ammonia.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed:
Substitution: 2-(5-amino-2-methoxyphenyl)acetate.
Oxidation: 2-(5-bromo-2-hydroxyphenyl)acetate.
Reduction: 2-(5-bromo-2-methoxyphenyl)ethanol.
Scientific Research Applications
Methyl 2-(5-bromo-2-methoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-2-methoxyphenyl)acetate depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- Methyl 2-bromo-2-(2-methoxyphenyl)acetate
- Methyl 2-bromo-2-(3-methoxyphenyl)acetate
- Methyl 2-bromo-5-methoxybenzoate
Comparison: Methyl 2-(5-bromo-2-methoxyphenyl)acetate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This positioning can significantly affect its reactivity and interactions with other molecules compared to its isomers and analogs. For instance, the 5-bromo substitution may confer different electronic properties and steric hindrance compared to the 2- or 3-bromo analogs, leading to variations in their chemical behavior and applications.
Biological Activity
Methyl 2-(5-bromo-2-methoxyphenyl)acetate, with the molecular formula and a molecular weight of 259.1 g/mol, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by a phenyl acetate structure with specific substitutions that influence its pharmacological properties.
Chemical Structure and Properties
The compound features a bromine atom at the 5-position and a methoxy group at the 2-position of the phenyl ring. These substituents play a crucial role in determining the compound's reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | C10H11BrO3 |
Molecular Weight | 259.1 g/mol |
CAS Number | 294860-58-5 |
Chemical Structure | Chemical Structure |
Pharmacological Potential
Research indicates that this compound exhibits several biological activities :
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.
- Neurological Applications : There is ongoing research into its effects on neurological disorders, indicating potential utility in drug development for conditions such as anxiety or depression.
- Antimicrobial Activity : Some studies have hinted at antimicrobial properties, though further investigation is necessary to confirm these effects.
The specific mechanisms through which this compound exerts its biological effects remain under investigation. It is hypothesized that the bromine and methoxy groups contribute to its interaction with various biological targets, potentially influencing signaling pathways related to inflammation and neurotransmission.
Case Studies and Research Findings
A review of available literature highlights several key findings regarding the biological activity of this compound:
- In vitro Studies : Laboratory studies have demonstrated that this compound can inhibit certain inflammatory markers in cell cultures, suggesting a pathway for further therapeutic development.
- Animal Models : Research involving animal models has shown promising results in reducing symptoms associated with inflammation and pain, although dosage and long-term effects require further exploration.
- Comparative Analysis : When compared to similar compounds, this compound shows unique efficacy profiles due to its specific structural features. For instance, compounds like methyl 2-bromo-2-(4-methoxyphenyl)acetate exhibit different biological activities due to variations in substituent positions.
Properties
IUPAC Name |
methyl 2-(5-bromo-2-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-9-4-3-8(11)5-7(9)6-10(12)14-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWQAOTZAMADBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621370 | |
Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294860-58-5 | |
Record name | Methyl (5-bromo-2-methoxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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